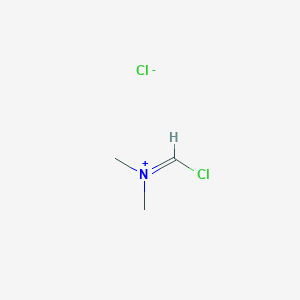

N-(Chloromethylidene)-N-methylmethanaminium chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

chloromethylidene(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN.ClH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVDYSUDFZZPSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CCl)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044423 | |

| Record name | N-(Chloromethylidene)-N-methylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Methanaminium, N-(chloromethylene)-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3724-43-4 | |

| Record name | (Chloromethylene)dimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylchloromethyliminium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N-(chloromethylene)-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Chloromethylidene)-N-methylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-N,N-dimethylformiminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethylene dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CHLOROMETHYLIDENE)-N-METHYLMETHANAMINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q39V7G8776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(Chloromethylidene)-N-methylmethanaminium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Chloromethylidene)-N-methylmethanaminium chloride, commonly known as the Vilsmeier reagent, is a versatile and highly reactive organochlorine compound with the chemical formula [(CH₃)₂N=CHCl]⁺Cl⁻.[1][2] Primarily generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, it serves as a cornerstone in synthetic organic chemistry.[3][4][5] Its principal application lies in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This guide provides an in-depth exploration of the Vilsmeier reagent, encompassing its physicochemical properties, synthesis, reaction mechanisms, and diverse applications, with a focus on experimental protocols and quantitative data to support researchers in its effective and safe utilization.

Physicochemical Properties

The Vilsmeier reagent is typically a white to pale-yellow or brown crystalline solid that is sensitive to moisture.[8] It is soluble in polar organic solvents.[2] Due to its high reactivity, it is most often prepared and used immediately without isolation.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

| CAS Number | 3724-43-4 | [1] |

| Molecular Formula | C₃H₇Cl₂N | [2] |

| Molecular Weight | 128.00 g/mol | [2] |

| Melting Point | 132 °C (decomposes) | [8] |

| Appearance | White to light yellow/orange powder/crystals | [8] |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 9.94 (s, 1H), 3.75 (s, 6H) | This is a representative spectrum; actual shifts can vary with solvent and counter-ion. |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 165.2, 42.8 | This is a representative spectrum; actual shifts can vary with solvent and counter-ion. |

| IR (KBr, cm⁻¹) | ~1650-1680 (C=N⁺ stretch) | The exact frequency can be influenced by the counter-ion. |

Synthesis of the Vilsmeier Reagent

The Vilsmeier reagent is typically generated in situ just before its use in a subsequent reaction. The choice of chlorinating agent can influence the reactivity and byproducts of the reaction.

Standard Protocol using Phosphorus Oxychloride (POCl₃)

This is the most common method for generating the Vilsmeier reagent.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.0 equivalent) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which a white precipitate of the Vilsmeier reagent will form.

-

The resulting slurry is then ready for the addition of the substrate.

Alternative Protocol using Oxalyl Chloride

Using oxalyl chloride offers the advantage of forming volatile byproducts (CO and CO₂), which can simplify purification.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylformamide (DMF) (1.1 equivalents) in an anhydrous solvent such as dichloromethane or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.0 equivalent) dropwise. Gas evolution will be observed.

-

After the addition is complete, stir the mixture at 0 °C for 1 hour. The resulting solution or slurry of the Vilsmeier reagent is ready for use.[9]

The Vilsmeier-Haack Reaction: Mechanism and Applications

The Vilsmeier-Haack reaction is a formylation reaction where the Vilsmeier reagent acts as the electrophile, attacking an electron-rich species.[3][4][5]

Reaction Mechanism

The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Applications in Formylation

The Vilsmeier-Haack reaction is widely used to introduce a formyl group onto various substrates.

Table 2: Examples of Vilsmeier-Haack Formylation Reactions

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Indole | Indole-3-carboxaldehyde | POCl₃, DMF, 0 °C to RT | ~90% | [10][11] |

| Pyrrole | Pyrrole-2-carboxaldehyde | POCl₃, DMF, 0 °C | ~85% | [5][12] |

| Anthracene | Anthracene-9-carboxaldehyde | POCl₃, N-methylformanilide, 90-100 °C | ~80% | [3][4] |

| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | POCl₃, DMF, 35 °C | ~84% | General procedure |

Experimental Protocol for the Formylation of Indole:

-

Prepare the Vilsmeier reagent from POCl₃ (1.1 eq) and DMF (3 eq) in 1,2-dichloroethane at 0 °C.

-

Add a solution of indole (1.0 eq) in 1,2-dichloroethane dropwise to the Vilsmeier reagent slurry at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and basify with a 2 M aqueous solution of NaOH to pH 8-9.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield indole-3-carboxaldehyde.[10][11][13]

Caption: Experimental workflow for the formylation of indole.

Broader Synthetic Applications

Beyond formylation, the Vilsmeier reagent is a versatile intermediate for various other transformations.

Synthesis of β-Lactams

The Vilsmeier reagent can act as an activating agent for carboxylic acids in the Staudinger synthesis of β-lactams from imines.[14] This approach avoids the need for preparing acid chlorides separately.

Caption: Synthesis of β-lactams using the Vilsmeier reagent.

Synthesis of Fluorescent Dyes

The Vilsmeier-Haack reaction is instrumental in the synthesis of certain classes of fluorescent dyes, such as cyanine dyes, by facilitating the formation of conjugated systems. For example, the reaction of cyclohexanone with the Vilsmeier reagent, followed by condensation with an aniline derivative, can lead to the formation of a deep purple dye.[15]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[8] The reagents used for its preparation, particularly phosphorus oxychloride and oxalyl chloride, are highly toxic and corrosive.

Table 3: Hazard and Safety Information

| Chemical | GHS Hazard Statements | Precautionary Measures |

| This compound | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H361 (Suspected of damaging fertility or the unborn child) | P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Phosphorus Oxychloride (POCl₃) | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H372 (Causes damage to organs through prolonged or repeated exposure) | P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P310 (Immediately call a POISON CENTER or doctor/physician) |

| Oxalyl Chloride | H302+H332 (Harmful if swallowed or if inhaled), H314 (Causes severe skin burns and eye damage) | P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Handling Procedures:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[16][17]

-

Due to the water-reactive nature of the reagents, all glassware must be thoroughly dried before use.[16]

-

Reactions involving POCl₃ and oxalyl chloride are exothermic and should be performed with adequate cooling.

-

Quenching of the reaction mixture should be done carefully by slowly adding it to ice or a cold aqueous solution to manage the exothermic reaction.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily for the formylation of electron-rich compounds via the Vilsmeier-Haack reaction. Its utility extends to other transformations, including the synthesis of β-lactams and fluorescent dyes, making it an indispensable tool for synthetic chemists. A thorough understanding of its properties, reaction mechanisms, and, most importantly, its safe handling is crucial for its effective application in research and development. This guide provides the foundational knowledge and practical protocols to aid scientists in leveraging the full potential of this important synthetic intermediate.

References

- 1. growingscience.com [growingscience.com]

- 2. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack reaction [chemeurope.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. fishersci.com [fishersci.com]

- 9. orgsyn.org [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. US11964965B2 - Methods of manufacture and synthesis of fluorescent dye compounds and uses thereof - Google Patents [patents.google.com]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of the Vilsmeier Reagent from N,N-Dimethylformamide and Phosphorus Oxychloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of the Vilsmeier reagent, a versatile intermediate in organic synthesis, from N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The Vilsmeier reagent is the active electrophilic species in the Vilsmeier-Haack reaction, which is widely employed for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]

Core Reaction Mechanism

The synthesis of the Vilsmeier reagent, a chloroiminium salt, proceeds through the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of phosphorus oxychloride.[1][5] This initial step forms an unstable adduct. Subsequent rearrangement and elimination of a dichlorophosphate anion results in the formation of the electrophilic N,N-dimethylchloroiminium ion, which is the Vilsmeier reagent.[1][6] The overall transformation is a reliable method for generating this key formylating agent.[6]

Caption: Reaction mechanism for the synthesis of the Vilsmeier reagent.

Quantitative Data Summary

The synthesis of the Vilsmeier reagent is influenced by stoichiometry, temperature, and reaction time. The following table summarizes quantitative data extracted from various experimental protocols for its in situ generation and subsequent use in formylation reactions.

| Parameter | Value/Range | Substrate/Context | Source |

| Molar Ratio (POCl₃:DMF) | 1:1 to 12:1 | The ratio is often adjusted based on the reactivity of the substrate being formylated. Higher ratios are used for less reactive substrates. | [6][7] |

| 1:1 | General preparation. | [6] | |

| 6:5 | Optimized for a pyridine-fused system. | [7] | |

| 12:3 (or 4:1) | Synthesis of 2-chloro-3-formylquinolines. | ||

| Temperature | -78°C to 0°C | Initial mixing of DMF and POCl₃ is typically performed at low temperatures to control the exothermic reaction. | [6][8] |

| 0°C to 5°C | Standard condition for reagent formation before adding the substrate. | [7][8] | |

| Reaction Time (Reagent Formation) | 15 minutes to 1 hour | Stirring time after mixing reagents to ensure complete formation of the chloroiminium salt. | [6][8] |

| Reaction Time (Formylation) | 3 to 6.5 hours | Time for the subsequent formylation reaction after reagent formation. | [1][6] |

| Yield (of final formylated product) | 77% | Formylation of an electron-rich arene. | [1] |

| Good to Moderate | Synthesis of 2-chloro-3-formylquinolines. |

Detailed Experimental Protocol

The following is a generalized protocol for the in situ preparation of the Vilsmeier reagent, adapted from common procedures for the Vilsmeier-Haack reaction.[7][8] This protocol focuses on the formation of the reagent itself, which is typically not isolated but used directly in the subsequent formylation step.

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

An appropriate anhydrous solvent (e.g., 1,2-dichloroethane (DCE), Dichloromethane (DCM))[6][7]

-

Two-necked round-bottom flask, flame-dried

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Ice bath or cryocooler

Procedure:

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Initial Cooling: Add anhydrous DMF (1.0 equivalent) to the flask. If a co-solvent is used, it can be added at this stage. Cool the flask to 0°C using an ice bath.[7] For some applications, temperatures as low as -78°C may be employed initially.[6]

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.0 to 1.2 equivalents) to the dropping funnel. Add the POCl₃ dropwise to the stirred DMF solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly above 10°C.[8] The reaction is exothermic and careful control of the addition rate is critical.

-

Reagent Maturation: After the addition is complete, allow the resulting mixture to stir at 0°C for an additional 30 to 60 minutes.[7][8] During this time, the formation of the white, solid Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride) may be observed.[1]

-

Readiness for Use: The Vilsmeier reagent is now formed in situ and is ready for the addition of the substrate to be formylated.

Caption: Experimental workflow for the in situ synthesis of the Vilsmeier reagent.

Safety and Handling Considerations

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Anhydrous Conditions: The reaction is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used to prevent the decomposition of POCl₃ and the Vilsmeier reagent.

-

Exothermic Reaction: The reaction between DMF and POCl₃ is exothermic. Low temperatures and slow, controlled addition are necessary to prevent a runaway reaction.

This guide provides the fundamental information required for the successful synthesis and application of the Vilsmeier reagent. For specific substrates, optimization of the molar ratios and reaction temperature may be necessary to achieve the desired outcome.[7]

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Core Mechanism of Vilsmeier-Haack Reagent Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of the Vilsmeier-Haack (V-H) reagent, a critical formylating agent in organic synthesis. The document outlines the reaction pathway, presents key quantitative data, details experimental protocols for its generation, and provides a visual representation of the mechanistic steps.

Core Mechanism of Formation

The Vilsmeier-Haack reagent is a substituted chloroiminium salt, most commonly generated from the reaction of an N,N-disubstituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride.[1][2] While phosphorus oxychloride (POCl₃) is the archetypal reagent, other acid chlorides like oxalyl chloride and thionyl chloride are also effective.[3]

The formation proceeds through a two-step mechanism:

-

Nucleophilic Attack and Adduct Formation: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus center of POCl₃. This forms a highly reactive intermediate adduct. The precise structure of this initial complex has been a subject of study, with evidence from NMR spectroscopy pointing towards an imidoyl chloride salt structure being the most likely configuration.[4]

-

Elimination to Form the Chloroiminium Ion: This intermediate is unstable and rapidly undergoes fragmentation. The dichlorophosphate group is eliminated, leading to the formation of the resonance-stabilized N,N-dimethyl-N-(chloro)methaniminium ion, which is the active Vilsmeier-Haack reagent.[2] The cation is typically paired with the dichlorophosphate anion when POCl₃ is used.[5]

This electrophilic iminium salt is the key species that subsequently reacts with electron-rich aromatic or heteroaromatic compounds in the Vilsmeier-Haack formylation reaction.[3][6]

Caption: Reaction pathway for the formation of the Vilsmeier-Haack reagent.

Quantitative Data

The formation of the Vilsmeier-Haack reagent is an exothermic process. Due to the reagent's high reactivity and thermal instability, it is typically generated in situ at reduced temperatures (e.g., 0 °C) and consumed immediately.[7]

Thermodynamic Data

Theoretical calculations provide insight into the energetics of the reaction pathway. The following table summarizes the calculated relative enthalpies for the formation of the Vilsmeier complex from DMF and POCl₃.

| Species | Relative Enthalpy (kcal/mol) in Gas Phase |

| Reactants (DMF + POCl₃) | 0.0 |

| Transition State 1 (Adduct Formation) | 26.23 |

| Intermediate Adduct | -1.22 |

| Vilsmeier Complex (Final Product) | -5.50 |

| Data sourced from theoretical calculations using CBS techniques.[8] |

Kinetic Data

The kinetics of the overall Vilsmeier-Haack reaction (reagent formation followed by formylation) are dependent on the reactivity of the aromatic substrate.[9]

-

For highly reactive substrates (e.g., 2-methoxythiophene), the reaction follows second-order kinetics, where the rate-determining step is the formation of the Vilsmeier reagent itself. The rate is independent of the substrate concentration.[9]

-

For less reactive substrates (e.g., thiophene), the reaction follows third-order kinetics (first-order in DMF, POCl₃, and the substrate), indicating that the electrophilic attack on the aromatic ring is the rate-determining step.[9]

The table below presents second-order rate constants for the Vilsmeier-Haack formylation of various substrates, catalyzed by transition metal ions.

| Substrate | Catalyst | k (x 10⁻⁴ s⁻¹) |

| Naphthalene | None | 13.3 |

| Naphthalene | Cu(II) | 18.3 |

| Naphthalene | Ni(II) | 20.0 |

| Toluene | None | 16.7 |

| Toluene | Cu(II) | 21.7 |

| Anisole | None | 5.00 |

| Anisole | Cu(II) | 6.67 |

| Conditions: Acetonitrile solvent. Data extracted from a kinetic study on transition metal-catalyzed V-H reactions.[10] |

Spectroscopic Data

Characterization of the standard Vilsmeier reagent from DMF/POCl₃ is challenging due to its hygroscopic and reactive nature. However, an analogous stable, crystalline Vilsmeier reagent has been synthesized from DMF and phthaloyl dichloride, and its spectroscopic data provides a valuable reference.

| Technique | Observation | Assignment |

| ¹H NMR (CDCl₃) | δ = 11.20 (s, 1H) | Imine Proton (-CH=N⁺) |

| δ = 3.98 (s, 6H) | N-Methyl Protons (-N(CH₃)₂) | |

| IR (CHCl₃) | ν = 1699 cm⁻¹ | C=N⁺ Stretch |

| Data for the Vilsmeier reagent prepared from phthaloyl dichloride and DMF.[11] |

Experimental Protocols

The safest and most common method for utilizing the Vilsmeier-Haack reagent is through its in-situ generation and immediate consumption.

Protocol 1: In-situ Preparation using POCl₃ and DMF

This is the most conventional method for Vilsmeier-Haack reactions.

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvent (e.g., dichloromethane, acetonitrile, or excess DMF)

-

Electron-rich substrate

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the desired amount of anhydrous DMF (which can also serve as the solvent).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (typically 1.0 to 1.2 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.[7]

-

After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent. The mixture often becomes a thick, white slurry.

-

The reagent is now ready for the addition of the substrate, either neat or as a solution in the reaction solvent.

Protocol 2: In-situ Preparation using Oxalyl Chloride and DMF

Oxalyl chloride is a potent alternative to POCl₃ and often allows for milder reaction conditions.

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane)

-

Electron-rich substrate

Procedure:

-

In a setup similar to Protocol 1, dissolve anhydrous DMF (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add oxalyl chloride (1.1 equivalents) to the DMF solution. Vigorous gas evolution (CO and CO₂) will be observed. Ensure the system is well-ventilated or vented to a scrubber.

-

After the gas evolution subsides, stir the resulting suspension at 0 °C for 15-30 minutes.

-

The Vilsmeier reagent is now formed and ready for reaction with the substrate.[12]

Protocol 3: Preparation and Isolation of a Crystalline Vilsmeier Reagent

This protocol uses a greener alternative, phthaloyl dichloride, and allows for the isolation of the Vilsmeier salt.

Materials:

-

N,N-Dimethylformamide (DMF)

-

o-Phthaloyl dichloride (OPC)

-

2-Chlorotoluene (OCT) or Toluene

-

Hexane

Procedure:

-

In a four-necked flask under a nitrogen atmosphere, add DMF (3 equivalents) and 2-chlorotoluene.

-

Add o-phthaloyl dichloride (1 equivalent) to the mixture over 10 minutes at room temperature.

-

Stir the mixture at 50 °C for 3 hours. A crystalline precipitate will form.

-

Collect the precipitated Vilsmeier reagent by filtration under a nitrogen atmosphere using a glass filter.

-

Wash the crystalline solid successively with 2-chlorotoluene and hexane.

-

Dry the product in vacuo at 35-40 °C for 2 hours to yield the isolated Vilsmeier reagent, which can be characterized by melting point and NMR spectroscopy.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. jk-sci.com [jk-sci.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. benchchem.com [benchchem.com]

- 9. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 12. benchchem.com [benchchem.com]

Vilsmeier Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Vilsmeier salt, a chloroiminium salt, is a highly reactive and versatile reagent in organic synthesis, most notably for its central role in the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, providing a direct pathway to introduce an aldehyde group, a key functional group in many pharmaceutical intermediates and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the physical and chemical properties of Vilsmeier salt, detailed experimental protocols, and a mechanistic understanding of its reactivity.

Physical Properties

Vilsmeier salt, chemically known as N-(chloromethylene)-N-methylmethanaminium chloride, is a white, hygroscopic solid. Due to its high reactivity and thermal instability, it is most commonly generated in situ for immediate use in chemical reactions.[1] However, it can be isolated under specific conditions for characterization. The physical properties of Vilsmeier salt are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₃H₇Cl₂N | [2] |

| Molar Mass | 128.00 g/mol | [2] |

| Appearance | White, hygroscopic crystalline solid | |

| Melting Point | 126-132 °C (decomposes) | [2][3] |

| Solubility | Soluble in polar organic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dichloromethane. Insoluble in nonpolar solvents. | [2][4] |

Spectroscopic Data

The structural identity of Vilsmeier salt can be confirmed by various spectroscopic techniques. The key spectral data are presented in the following table.

| Spectroscopy | Data | References |

| ¹H NMR (CDCl₃) | δ 3.98 (s, 6H, -N(CH₃)₂), 11.20 (s, 1H, -CH=N⁺<) or δ 4.00 (s, 6H), 11.11 (s, 1H) | [3] |

| IR (KBr or CHCl₃) | ν 1699 cm⁻¹ (C=N⁺ stretch) | [3] |

Chemical Properties and Reactivity

The Vilsmeier salt is a potent electrophile due to the positively charged iminium carbon. This high reactivity is the basis for its utility in organic synthesis.

Thermal Instability:

A critical chemical property of Vilsmeier salt is its thermal instability. The isolated salt and its reaction mixtures can undergo rapid and highly exothermic decomposition, posing a significant safety risk.[5] Studies have shown that exothermic activity can begin at temperatures as low as 48°C, and violent decomposition can occur at higher temperatures, generating a large volume of gas and leading to a rapid increase in pressure.[5] This inherent instability is the primary reason for its preferred in-situ generation and consumption.

Vilsmeier-Haack Reaction:

The most prominent application of Vilsmeier salt is in the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier salt. The resulting intermediate is then hydrolyzed to yield the corresponding aldehyde.

Other Reactions:

Beyond formylation, Vilsmeier salt can also be used for:

-

Halogenation: Conversion of alcohols and carboxylic acids to the corresponding chlorides.

-

Cyclization Reactions: Synthesis of various heterocyclic systems.

Experimental Protocols

Due to the hazardous nature of isolated Vilsmeier salt, the following protocols focus on its in-situ generation and subsequent reaction.

1. In-situ Generation of Vilsmeier Reagent and Formylation of an Activated Aromatic Compound (General Procedure)

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Activated aromatic substrate

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Ice bath

-

Sodium acetate solution (for work-up)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) and an anhydrous solvent (e.g., dichloromethane).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride dropwise to the stirred DMF solution while maintaining the temperature below 5 °C. The Vilsmeier salt will precipitate as a white solid.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

-

Dissolve the activated aromatic substrate in an anhydrous solvent and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

2. Isolation of Vilsmeier Salt (for characterization purposes only - handle with extreme caution)

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phthaloyl dichloride

-

1,4-Dioxane, anhydrous

-

Nitrogen atmosphere apparatus (e.g., Schlenk line or glove box)

-

Glass filter

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve phthaloyl dichloride in anhydrous 1,4-dioxane.

-

Add anhydrous N,N-dimethylformamide (DMF) to the solution. The Vilsmeier salt will precipitate.

-

Stir the mixture at room temperature for 1-2 hours.

-

Isolate the precipitated Vilsmeier salt by filtration under a nitrogen atmosphere using a glass filter.

-

Wash the isolated salt with anhydrous 1,4-dioxane and then with a volatile anhydrous solvent like hexane to remove any residual starting materials.

-

Dry the salt under a high vacuum. The isolated salt should be used immediately for characterization due to its instability.

Visualizations

Reaction Mechanism of Vilsmeier-Haack Formylation

References

The Genesis of a Formylation Staple: A Technical Guide to the Vilsmeier-Haack Reaction's Historical Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction, a cornerstone of modern organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds, was first reported in 1927 by German chemists Anton Vilsmeier and Albrecht Haack.[1] This in-depth technical guide explores the historical discovery of this pivotal reaction, providing a detailed account of the early experimental work, the evolution of the mechanistic understanding, and the initial scope of this transformative method.

The Seminal 1927 Publication

The discovery was first disclosed in a paper titled "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde" (On the effect of phosphorus halides on alkyl formanilides. A new method for the preparation of secondary and tertiary p-alkylamino benzaldehydes) in the journal Berichte der deutschen chemischen Gesellschaft.[1] This publication laid the groundwork for a reaction that would become indispensable in the synthesis of a vast array of chemical compounds, including many pharmaceuticals and dyes.

Early Experimental Observations and Protocol

The initial experiments by Vilsmeier and Haack were centered on the reaction of N-methylformanilide with phosphorus oxychloride (POCl3) and subsequent treatment with a tertiary amine, N,N-dimethylaniline. This led to the formation of p-dimethylaminobenzaldehyde. The reaction proceeded through the in-situ formation of a reactive intermediate, which was later identified as a chloroiminium salt, now famously known as the "Vilsmeier reagent".

While the original 1927 paper does not provide the extensive experimental detail common in modern publications, subsequent reviews and analyses of their work have allowed for the reconstruction of the early protocols.

Representative Early Experimental Protocol: Synthesis of p-Dimethylaminobenzaldehyde

A detailed experimental procedure, closely reflecting the early work, is provided below. This protocol is based on later standardized procedures that were developed following the principles outlined in the 1927 publication.

Reagents:

-

N-methylformanilide

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylaniline

-

Ice

-

Sodium carbonate solution

Procedure:

-

Formation of the Vilsmeier Reagent: N-methylformanilide was reacted with phosphorus oxychloride in a suitable vessel. The reaction is exothermic and likely required cooling to control the temperature. The product of this reaction is the chloroiminium salt, the active formylating agent.

-

Formylation: N,N-dimethylaniline was then added to the freshly prepared Vilsmeier reagent. The mixture was stirred, likely for several hours, to allow for the electrophilic aromatic substitution to occur.

-

Hydrolysis: The reaction mixture was then carefully poured onto ice. This step serves to hydrolyze the intermediate iminium salt to the final aldehyde product.

-

Workup: The aqueous mixture was neutralized with a sodium carbonate solution. The p-dimethylaminobenzaldehyde product, being a solid, would precipitate out of the solution and could be collected by filtration. The crude product was then likely purified by recrystallization.

Initial Substrate Scope and Quantitative Data

The 1927 paper focused on the formylation of activated aromatic compounds, specifically dialkylanilines. The yields for these early reactions were reported to be good, though precise quantitative data for a wide range of substrates was not presented in the initial publication. The table below summarizes the types of substrates investigated in the early work and the typical outcomes.

| Substrate | Product | Reported Yield (Qualitative) |

| N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | Good |

| N,N-Diethylaniline | p-Diethylaminobenzaldehyde | Good |

Note: Quantitative yields from the original 1927 paper are not available. The qualitative assessment is based on the descriptive nature of the publication.

Evolution of the Mechanistic Understanding

Vilsmeier and Haack proposed a reactive intermediate formed from N-methylformanilide and phosphorus oxychloride. Their initial hypothesis laid the foundation for the modern understanding of the reaction mechanism.

The currently accepted mechanism involves two key stages:

-

Formation of the Vilsmeier Reagent: The lone pair of electrons on the nitrogen atom of the N,N-disubstituted formamide attacks the electrophilic phosphorus atom of phosphorus oxychloride. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the electrophilic chloroiminium ion, the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the electrophilic carbon atom of the Vilsmeier reagent. This leads to the formation of a sigma complex, which then rearomatizes by losing a proton.

-

Hydrolysis: The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde or ketone.

Logical Relationships in the Discovery

The following diagram illustrates the logical progression of the key steps in the historical discovery and elucidation of the Vilsmeier-Haack reaction.

Caption: Logical workflow of the Vilsmeier-Haack reaction discovery.

Conclusion

The discovery of the Vilsmeier-Haack reaction in 1927 marked a significant advancement in synthetic organic chemistry. The initial observations and experimental work of Anton Vilsmeier and Albrecht Haack, though lacking the detailed quantitative data of modern reports, provided the fundamental insights necessary for the development of this powerful formylation method. The reaction's versatility, mild conditions, and broad applicability to electron-rich aromatic and heteroaromatic systems have ensured its enduring importance in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and other fine chemicals. This historical perspective serves as a testament to the foundational discoveries that continue to shape the landscape of modern drug development and materials science.

References

The Vilsmeier Reagent: A Comprehensive Technical Guide to its Role as a Formylating Agent

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto aromatic and heteroaromatic scaffolds is a fundamental transformation in organic synthesis, providing a crucial entry point for the elaboration of complex molecules, including active pharmaceutical ingredients (APIs). Among the arsenal of formylating methods, the Vilsmeier-Haack reaction stands out for its versatility, operational simplicity, and broad substrate scope, particularly with electron-rich systems. This technical guide provides an in-depth exploration of the Vilsmeier reagent, detailing its formation, mechanism of action as a formylating agent, and its wide-ranging applications in chemical synthesis and drug development.

The Vilsmeier Reagent: Formation and Nature

The Vilsmeier reagent is a chloroiminium salt, most commonly generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride.[1] While phosphorus oxychloride (POCl₃) is the most frequently employed acid chloride, other reagents such as oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂) can also be used.[1]

The formation of the Vilsmeier reagent, specifically the N,N-dimethylchloroiminium ion, is a critical first step in the Vilsmeier-Haack reaction. The reaction between DMF and POCl₃ is exothermic and results in the formation of the electrophilic Vilsmeier reagent.[2]

Caption: Formation of the Vilsmeier Reagent.

The Vilsmeier-Haack Reaction: Mechanism of Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.

The mechanism can be broadly divided into three key stages:

-

Formation of the Vilsmeier Reagent: As described above, DMF and POCl₃ react to form the electrophilic chloroiminium ion.[5]

-

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex.

-

Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous work-up to yield the corresponding aryl aldehyde.

Caption: Generalized Mechanism of the Vilsmeier-Haack Reaction.

The Vilsmeier reagent is a relatively weak electrophile, which is why the reaction is most effective for substrates with high electron density, such as phenols, anilines, and electron-rich heterocycles like pyrroles, furans, and thiophenes.[6]

Substrate Scope and Regioselectivity

The Vilsmeier-Haack reaction exhibits a broad substrate scope, with a clear preference for electron-rich aromatic and heteroaromatic compounds. The general order of reactivity for some common five-membered heterocycles is pyrrole > furan > thiophene.

The regioselectivity of the formylation is influenced by both electronic and steric factors. In substituted benzenes, formylation generally occurs at the para position to an activating group, unless this position is blocked. For heterocyclic systems, the position of formylation is determined by the inherent electron distribution within the ring. For instance, pyrrole is typically formylated at the C2 position.[3]

Quantitative Data on Vilsmeier-Haack Formylation

The efficiency of the Vilsmeier-Haack reaction is evident from the high yields often obtained under relatively mild conditions. The following tables summarize quantitative data for the formylation of various substrates.

Table 1: Formylation of Substituted Indoles [7]

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |

Table 2: Formylation of N,N-Dimethylaniline [2]

| Substrate | Reagents | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N,N-Dimethylaniline | POCl₃, DMF | 1 : 1.1 : 3.6 | 0-5 (reagent formation), then steam bath | 2 | 80-84 |

Table 3: Formylation of Various Heterocycles

| Heterocycle | Formylation Method | Reagents | Yield (%) |

| Pyrrole | Vilsmeier-Haack | DMF, POCl₃ | ~97% (for 1-vinylpyrrole) |

| Furan | Vilsmeier-Haack | DMF, POCl₃ | Near quantitative |

| Indole | Vilsmeier-Haack | DMF, POCl₃ | Good to excellent |

| 3-Methylthiophene | Vilsmeier-Haack | N-formylpyrrolidine | High (11:1 regioselectivity for 2-formylation) |

Experimental Protocols

The following are detailed experimental protocols for the Vilsmeier-Haack formylation of representative substrates.

Formylation of Indole to Indole-3-carboxaldehyde[9]

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1 M Sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

To a solution of Vilsmeier reagent (2.0 eq.) in DMF (8.5 mL) at 0 °C, add indole (500 mg, 4.27 mmol).

-

Stir the solution for 2.5 hours at room temperature.

-

Quench the reaction mixture with 1 M NaOH aq. (13 mL) and dilute with water (12 mL).

-

Pour the solution into ice-cooled water (25 mL) and stir for 1 hour at the same temperature.

-

Collect the precipitate by filtration, wash with water (3 x 3 mL), and dry under reduced pressure to yield indole-3-carboxaldehyde as a pale yellow solid.

-

Yield: 529 mg (77%)

-

Caption: Experimental Workflow for the Formylation of Indole.

Formylation of N,N-Dimethylaniline to p-Dimethylaminobenzaldehyde[2]

Materials:

-

N,N-Dimethylaniline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated aqueous sodium acetate solution

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place DMF (6 moles).

-

Cool the flask in an ice bath and add POCl₃ (1.65 moles) dropwise with stirring.

-

After the exotherm subsides, add N,N-dimethylaniline (1.65 moles) dropwise with stirring. A yellow-green precipitate may form.

-

Heat the reaction mixture on a steam bath with stirring for 2 hours. The precipitate should redissolve upon heating.

-

Cool the mixture and pour it over 1.5 kg of crushed ice.

-

Neutralize the solution to pH 6-8 by the slow addition of saturated aqueous sodium acetate solution with vigorous stirring.

-

Allow the product to precipitate completely, then collect the crystals by suction filtration.

-

Wash the crystals with cold water and dry to obtain p-dimethylaminobenzaldehyde.

-

Yield: 80-84%

-

Applications in Drug Development

The Vilsmeier-Haack reaction is a valuable tool in the synthesis of pharmaceuticals and bioactive molecules. The formyl group serves as a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures.

For instance, the formylation of pyrroles is a key step in the synthesis of various HMG-CoA reductase inhibitors.[6] Heterocyclic aldehydes derived from the Vilsmeier-Haack reaction are precursors to a wide range of biologically active compounds, including anticonvulsants, antitumor agents, and anti-inflammatory drugs.[6] The reaction's reliability and scalability make it an attractive method for the large-scale production of pharmaceutical intermediates.

Conclusion

The Vilsmeier reagent is a highly effective and versatile formylating agent for electron-rich aromatic and heteroaromatic compounds. The Vilsmeier-Haack reaction, characterized by its mild conditions and generally high yields, has become an indispensable tool in organic synthesis. Its broad applicability, coupled with the synthetic utility of the resulting aldehydes, ensures its continued importance in academic research and the pharmaceutical industry for the development of novel therapeutics. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in these fields.

References

An In-depth Technical Guide to the Electrophilicity of the Chloroiminium Ion in the Vilsmeier Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier reagent, a source of the electrophilic chloroiminium ion, is a cornerstone of organic synthesis, primarily utilized in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds. Understanding the electrophilicity of the chloroiminium ion is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic methodologies. This technical guide provides a comprehensive analysis of the chloroiminium ion's electrophilicity, supported by quantitative kinetic data, detailed experimental protocols for its study, and computational insights into its electronic structure. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The Vilsmeier-Haack (V-H) reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, has become an indispensable tool for the introduction of a formyl group onto a wide array of nucleophilic substrates. The key to this transformation lies in the in-situ formation of a potent electrophile, the chloroiminium ion, commonly referred to as the Vilsmeier reagent. The reagent is typically generated from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, with phosphorus oxychloride (POCl₃) being the most frequently employed activating agent.

The electrophilic character of the chloroiminium ion dictates the scope and limitations of the V-H reaction. It is generally considered a mild electrophile, reacting readily with electron-rich aromatic systems such as phenols, anilines, and activated heterocycles, but is typically unreactive towards electron-deficient arenes.[1] This guide delves into the factors governing the electrophilicity of the chloroiminium ion, providing both qualitative and quantitative assessments of its reactivity.

Formation and Structure of the Chloroiminium Ion

The Vilsmeier reagent is formed through the reaction of a substituted amide with an acid chloride. The most common combination is DMF and POCl₃. The reaction proceeds through the initial formation of an adduct between the amide oxygen and the phosphorus atom of POCl₃, followed by the elimination of a dichlorophosphate anion to yield the resonance-stabilized chloroiminium ion.

Diagram 1: Formation of the N,N-Dimethylchloroiminium Ion

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

The resulting chloroiminium ion, specifically the N,N-dimethylchloroiminium ion, is the active electrophile in the Vilsmeier-Haack reaction. Its electrophilicity is attributed to the positive charge on the carbon atom, which is susceptible to nucleophilic attack.

Quantitative Assessment of Electrophilicity

A quantitative understanding of the chloroiminium ion's electrophilicity can be gained through kinetic studies and Hammett analysis.

Kinetic Data

The rate of the Vilsmeier-Haack reaction is highly dependent on the nucleophilicity of the substrate. Kinetic studies on the formylation of five-membered heteroaromatic compounds provide a quantitative comparison of their relative reactivities towards the Vilsmeier reagent.

| Heteroaromatic Substrate | Rate Constant, k (L mol⁻¹ s⁻¹) at 25°C | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |

| Furan | 1.8 x 10⁻³ | 15.2 | -24 |

| Thiophene | 1.0 (relative) | 16.5 | -23 |

| Selenophen | 3.6 | 15.8 | -23 |

| Tellurophen | 37.8 | 13.9 | -23 |

Table 1: Rate Constants and Activation Parameters for the Vilsmeier-Haack Formylation of Five-membered Heteroaromatic Compounds. The data illustrates the influence of the heteroatom on the reactivity of the aromatic ring towards the chloroiminium ion.

Hammett Analysis

The Hammett equation provides a means to quantify the effect of substituents on the rate of aromatic electrophilic substitution. For the Vilsmeier-Haack formylation of substituted thiophene derivatives, a Hammett plot yields a reaction constant (ρ) of -7.3 .[2]

This large negative ρ value indicates that the reaction is highly sensitive to the electronic effects of the substituents on the aromatic ring. Electron-donating groups, which stabilize the positive charge in the transition state of the electrophilic attack, significantly accelerate the reaction rate. This confirms that the rate-determining step involves the nucleophilic attack of the aromatic substrate on the chloroiminium ion and underscores the electrophilic nature of the Vilsmeier reagent.

Computational Analysis of the Chloroiminium Ion

Computational chemistry provides valuable insights into the electronic structure of the chloroiminium ion, which helps to rationalize its electrophilicity. Key parameters include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the partial atomic charges.

| Computational Parameter | Value |

| LUMO Energy | Data not available in the searched literature |

| Partial Atomic Charge on Carbon | Data not available in the searched literature |

| Partial Atomic Charge on Nitrogen | Data not available in the searched literature |

Table 2: Calculated Electronic Properties of the N,N-Dimethylchloroiminium Ion. While specific values were not found in the conducted search, it is anticipated that the LUMO would be low in energy and localized on the carbon atom, and that the carbon atom would bear a significant positive partial charge, both of which are consistent with its electrophilic character.

Diagram 2: Logical Relationship of Factors Influencing Electrophilicity

Caption: Factors contributing to the understanding of chloroiminium ion electrophilicity.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Reaction

This protocol describes a typical laboratory-scale Vilsmeier-Haack formylation of an activated aromatic compound.

Materials:

-

Activated aromatic substrate (e.g., N,N-dimethylaniline)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a stirred solution of the activated aromatic substrate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous DMF (3.0 eq).

-

Add POCl₃ (1.2 eq) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

-

Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for a Kinetic Study of the Vilsmeier-Haack Reaction by Stopped-Flow Spectrophotometry

This protocol outlines a method to determine the rate constants of the Vilsmeier-Haack reaction for a series of substituted aromatic compounds.

Instrumentation:

-

Stopped-flow spectrophotometer equipped with a UV-Vis detector

-

Syringes for the stopped-flow apparatus

Reagents:

-

Stock solution of the Vilsmeier reagent (prepared in situ by reacting DMF and POCl₃ in a suitable anhydrous solvent like dichloromethane or 1,2-dichloroethane at a controlled temperature). The concentration should be determined.

-

A series of stock solutions of the substituted aromatic substrates in the same solvent.

-

Quenching solution (e.g., a solution of a primary or secondary amine in the reaction solvent).

Procedure:

-

Preparation of the Vilsmeier Reagent Solution: In a glovebox or under an inert atmosphere, prepare a solution of the Vilsmeier reagent by adding POCl₃ to a solution of DMF in the chosen anhydrous solvent at 0 °C. Allow the solution to stir for a predetermined time to ensure complete formation of the chloroiminium ion.

-

Stopped-Flow Measurement: a. Load one syringe of the stopped-flow apparatus with the Vilsmeier reagent solution and the other syringe with the solution of the aromatic substrate. b. Ensure both solutions are at the desired reaction temperature. c. Rapidly mix the two solutions in the stopped-flow apparatus. The reaction is initiated upon mixing. d. Monitor the reaction progress by following the change in absorbance of the reaction mixture at a wavelength where either the product or a reaction intermediate absorbs. The formation of the colored iminium salt intermediate is often monitored. e. Record the absorbance data as a function of time.

-

Data Analysis: a. Determine the initial rate of the reaction from the absorbance versus time data. b. Perform the experiment with varying concentrations of the aromatic substrate while keeping the Vilsmeier reagent concentration constant to determine the order of the reaction with respect to the substrate. c. Similarly, vary the concentration of the Vilsmeier reagent to determine the reaction order with respect to the electrophile. d. Calculate the pseudo-first-order or second-order rate constants from the kinetic data.

-

Hammett Plot Construction: a. Repeat the kinetic measurements for a series of meta- and para-substituted aromatic substrates. b. Plot the logarithm of the relative rate constants (log(k/k₀), where k₀ is the rate constant for the unsubstituted substrate) against the appropriate Hammett substituent constants (σ). c. The slope of the resulting linear plot is the Hammett reaction constant (ρ).

Diagram 3: Experimental Workflow for Kinetic Analysis

References

Stability and Storage of Vilsmeier Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier reagent, a powerful formylating agent, is a cornerstone in synthetic organic chemistry, enabling the introduction of a formyl group onto a wide array of nucleophilic substrates. However, its utility is intrinsically linked to its inherent instability. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for the Vilsmeier reagent, with a focus on safety, handling, and practical application in a research and development setting.

Core Concepts: Understanding the Instability of Vilsmeier Reagent

The Vilsmeier reagent is a chloroiminium salt, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or oxalyl chloride.[1] This high-energy intermediate is both thermally sensitive and hygroscopic, factors that dictate its handling and storage.[1]

Thermal Instability: The reagent's high reactivity is accompanied by significant thermal instability. It can undergo a rapid and highly exothermic decomposition, which poses a substantial safety risk, particularly on a larger scale.[1] This decomposition can lead to a runaway reaction, characterized by a sudden and dangerous increase in temperature and pressure, and the generation of non-condensable gases like dimethylamine and carbon monoxide.[1]

Moisture Sensitivity: The Vilsmeier reagent is hygroscopic and readily reacts with water.[2] This hydrolysis not only deactivates the reagent but can also lead to the formation of corrosive byproducts and contribute to pressure build-up in sealed containers.

Due to these instabilities, the most widely recommended and safest practice is the in-situ generation and immediate consumption of the Vilsmeier reagent.[1][3][4] This approach minimizes the accumulation of the unstable intermediate, thereby significantly reducing the risk of a thermal event.

Quantitative Stability Data

Calorimetric studies have been instrumental in quantifying the thermal hazards associated with the Vilsmeier reagent. The following table summarizes key data from such investigations, providing a clearer picture of its thermal profile.

| Parameter | Value | Conditions/Comments | Reference |

| Decomposition Onset Temperature | As low as 48°C | Varies significantly with reagents, solvents, and reaction conditions. | [1][3] |

| 67°C | For the Vilsmeier intermediate in N,N-dimethylformamide (DMF). | [3] | |

| 90°C, 120°C, 153°C | Other reported decomposition temperatures under various scenarios. At 153°C, violent decomposition to dimethylamine and carbon monoxide has been observed. | [1] | |

| Maximum Temperature Rate of Decomposition | 28°C/min | Indicates a high rate of thermal runaway. | [3] |

| Maximum Pressure Rate of Decomposition | 48 bar/min | Highlights the significant risk of pressure build-up. | [3] |

| MaxTsafe 24 (Temperature for 24h Time to Maximum Rate) | 30°C - 49°C | This relatively low value underscores the short time to a thermal explosion from the onset of decomposition. | [3] |

Storage and Handling Recommendations

Given the reagent's instability, long-term storage is generally not recommended. However, for specific applications where isolation is necessary, or for short-term storage of solutions, the following guidelines should be strictly adhered to.

Solid Reagent:

While some sources refer to the isolated Vilsmeier reagent as a white, hygroscopic, shelf-stable powder, this should be treated with extreme caution. The inherent thermal and hydrolytic instability makes long-term storage of the solid risky. If isolation is performed, it should be done under a strictly inert and dry atmosphere and stored for the shortest possible duration in a desiccator at low temperature.

Solution Storage:

There is limited and anecdotal evidence for the storage of Vilsmeier reagent in solution. One source mentions dissolving the Vilsmeier salt in acetonitrile (MeCN) and storing it at -20°C.[3] However, without supporting stability data, this practice should be approached with caution and is not a generally recommended procedure.

The Gold Standard: In-Situ Generation

The safest and most reliable method for using the Vilsmeier reagent is to prepare it in-situ, immediately before or during its addition to the substrate. This minimizes the amount of free reagent at any given time, thus mitigating the risks of thermal runaway and decomposition.

Experimental Protocols

Protocol for In-Situ Generation and Use of Vilsmeier Reagent

This protocol describes a standard procedure for the formylation of an electron-rich aromatic substrate using in-situ generated Vilsmeier reagent.

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

-

Electron-rich aromatic substrate

-

Anhydrous reaction solvent (e.g., dichloromethane, 1,2-dichloroethane, or excess DMF)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate or sodium acetate solution

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Dissolve the aromatic substrate (1.0 eq) in the anhydrous reaction solvent under an inert atmosphere.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below 10°C. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for a short period (e.g., 30 minutes) and then let it warm to room temperature. Depending on the substrate's reactivity, heating may be required (e.g., 60-80°C).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture back to 0°C in an ice bath.

-

Carefully and slowly quench the reaction by pouring the mixture onto crushed ice or into a cold saturated aqueous sodium bicarbonate or sodium acetate solution with vigorous stirring to hydrolyze the intermediate iminium salt.

-

Extract the product with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol for Thermal Stability Analysis using Accelerating Rate Calorimetry (ARC)

This protocol outlines the general steps for assessing the thermal stability of a Vilsmeier reagent sample using ARC.

Materials and Equipment:

-

Accelerating Rate Calorimeter (ARC)

-

Sample of Vilsmeier reagent (either isolated or in a reaction mixture)

-

ARC sample bomb (typically titanium or Hastelloy C)

-

Inert atmosphere glovebox or bag for sample preparation

Procedure:

-

Inside an inert atmosphere glovebox, carefully load a known amount of the Vilsmeier reagent sample into the ARC sample bomb.

-

Seal the bomb according to the manufacturer's instructions.

-

Place the sealed bomb into the ARC calorimeter.

-

Program the ARC to perform a "heat-wait-seek" experiment. A typical starting temperature could be room temperature, with a heating step of 5-10°C and a wait time to detect any self-heating.

-

The instrument will heat the sample to the set temperature, then hold it to see if there is a detectable rate of temperature rise (e.g., > 0.02 °C/min).

-

If no exotherm is detected, the instrument will heat to the next temperature step and repeat the process.

-

If an exotherm is detected, the ARC will switch to an adiabatic mode, tracking the temperature and pressure increase of the sample as it decomposes.

-

The data collected (temperature and pressure as a function of time) is then used to determine key safety parameters such as the onset temperature of decomposition, the time to maximum rate, and the maximum pressure generated.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the Vilsmeier reagent formation and the workflow for its safe in-situ generation.

References

- 1. Keeping Vilsmeier reagent in the flow | Kobe University News site [kobe-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

An In-depth Technical Guide to N-(Chloromethylidene)-N-methylmethanaminium chloride

Introduction

N-(Chloromethylidene)-N-methylmethanaminium chloride, more commonly known as the Vilsmeier reagent, is a versatile and widely used reagent in organic synthesis.[1][2] It is a chloroiminium salt with the chemical formula C₃H₇Cl₂N.[3] This guide provides a comprehensive overview of its alternative names, chemical properties, synthesis, applications, and safety protocols, targeted towards researchers, scientists, and professionals in drug development.

Alternative Names and Identifiers

The compound is known by several names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

| Name Type | Name |

| Systematic Name | This compound |

| Common Names | Vilsmeier reagent, Vilsmeier-Haack reagent, Arnold's reagent |

| Other Synonyms | (Chloromethylene)dimethylammonium chloride, Chloro(dimethylamino)methylium chloride, Chlorodimethylformiminium chloride, Dimethyl(chloromethylene)ammonium chloride |

| CAS Number | 3724-43-4 |

| Molecular Formula | C₃H₇Cl₂N |

| Molecular Weight | 128.00 g/mol |

A variety of other names and identifiers are also used, including (Chloromethylene)Dimethylammonium Chloride and Vilsmeier salt.[1][4]

Chemical Properties and Characteristics

The Vilsmeier reagent is a white to pale brown, hygroscopic crystalline solid that is soluble in polar organic solvents.[1][4][5] It is sensitive to moisture and reacts violently with water.[1][6] The reactive component of the Vilsmeier reagent is the N,N-dimethyliminium cation, [(CH₃)₂N=CHCl]⁺.[5]

| Property | Value |

| Physical State | Crystalline Powder |

| Color | White to pale brown or yellow-brown |

| Melting Point | 132 °C (decomposes) |

| Water Solubility | Reacts |

| Storage Temperature | 2-8°C |